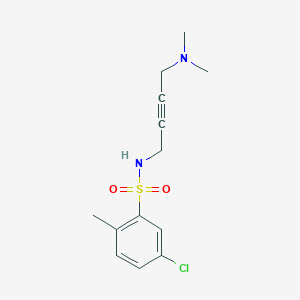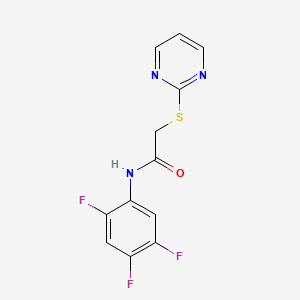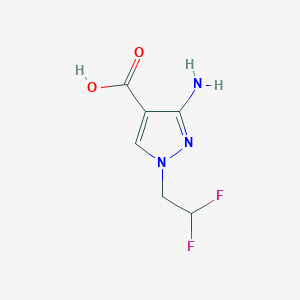![molecular formula C12H13ClF3NO2 B2811135 2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide CAS No. 885460-69-5](/img/structure/B2811135.png)
2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H13ClF3NO2 and a molecular weight of 295.69 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted melting point of 144.66°C, a predicted boiling point of 364.3°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.50 .Applications De Recherche Scientifique
Crystal and Molecular Structures
The study of crystal and molecular structures of related chlorophenyl acetamide compounds has provided insights into their supramolecular architectures. For example, N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid show classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, leading to higher dimensional networks. These weak interactions combined display 1D–3D structures, which are significant for understanding the compound's structural integrity and potential applications in designing materials with specific properties (Xinchen Chi et al., 2018).
Potential Pesticide Applications
Derivatives of chlorophenoxyacetamide, including variations of the core structure of interest, have been characterized by X-ray powder diffraction and identified as potential pesticides. These studies provide important data on the crystallographic properties of these compounds, which could inform the development of new pesticides with improved efficacy and safety profiles (E. Olszewska et al., 2008).
Conformational and Polarity Studies
Conformational analysis and study of the polarity of related acetamides have been conducted to understand their chemical behavior better. For instance, 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides show specific conformations and polarities, which are crucial for their potential applications in various fields, including pharmaceuticals and agrochemicals (E. Ishmaeva et al., 2015).
Antimicrobial Properties
Some derivatives of chlorophenyl acetamide have been synthesized and evaluated for their antimicrobial properties. The study of these compounds provides a foundation for developing new antimicrobial agents that could address the growing issue of antibiotic resistance. The antimicrobial activity of these compounds against a broad spectrum of bacteria and fungi highlights the potential of chlorophenyl acetamide derivatives in medical applications (K. Parikh, D. Joshi, 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-2-5-19-10-4-3-8(12(14,15)16)6-9(10)17-11(18)7-13/h3-4,6H,2,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXJXXLBKIOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2811053.png)
![2-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2811054.png)
![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2811055.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2811056.png)
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2811058.png)

![5-(3-chlorophenyl)-4-[1-(4-chlorophenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2811062.png)



![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2811069.png)


